D-Alanine isopropyl ester D-Alanine isopropyl ester
Brand Name: Vulcanchem
CAS No.: 79487-89-1
VCID: VC2038195
InChI: InChI=1S/C6H13NO2/c1-4(2)9-6(8)5(3)7/h4-5H,7H2,1-3H3/t5-/m1/s1
SMILES: CC(C)OC(=O)C(C)N
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol

D-Alanine isopropyl ester

CAS No.: 79487-89-1

Cat. No.: VC2038195

Molecular Formula: C6H13NO2

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

D-Alanine isopropyl ester - 79487-89-1

Specification

CAS No. 79487-89-1
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
IUPAC Name propan-2-yl (2R)-2-aminopropanoate
Standard InChI InChI=1S/C6H13NO2/c1-4(2)9-6(8)5(3)7/h4-5H,7H2,1-3H3/t5-/m1/s1
Standard InChI Key QDQVXVRZVCTVHE-RXMQYKEDSA-N
Isomeric SMILES C[C@H](C(=O)OC(C)C)N
SMILES CC(C)OC(=O)C(C)N
Canonical SMILES CC(C)OC(=O)C(C)N

Introduction

Chemical Identity and Structure

Basic Information

D-Alanine isopropyl ester is identified by the CAS registry number 79487-89-1 and possesses the molecular formula C6H13NO2 . The free base form has a molecular weight of 131.17 g/mol, while its hydrochloride salt (CAS: 39613-92-8) has a molecular formula of C6H14ClNO2 with a molecular weight of 167.63 g/mol .

Nomenclature and Synonyms

The compound is known by several systematic and common names:

SynonymReference
propan-2-yl (2R)-2-aminopropanoate
(R)-Isopropyl 2-aminopropanoate
D-Alanine, 1-methylethyl ester (9CI)
Isopropyl D-alaninate

Structural Characteristics

D-Alanine isopropyl ester features a chiral center at the α-carbon of the alanine moiety with R configuration. The compound consists of the D-alanine core structure with an isopropyl group connected via an ester linkage to the carboxylic acid functionality. Its three-dimensional structure is critical for its biological activity and pharmaceutical applications .

The standard chemical representation includes:

  • SMILES notation: CC@HN

  • InChI: InChI=1S/C6H13NO2/c1-4(2)9-6(8)5(3)7/h4-5H,7H2,1-3H3/t5-/m1/s1

  • InChIKey: QDQVXVRZVCTVHE-RXMQYKEDSA-N

Physical and Chemical Properties

Physical State and Appearance

D-Alanine isopropyl ester hydrochloride appears as a white powder at room temperature . The compound is generally stable under normal storage conditions but should be protected from moisture due to its hygroscopic nature .

Solubility and Stability

While specific solubility data for D-Alanine isopropyl ester is limited in the available sources, its hydrochloride salt is known to be soluble in water and common organic solvents like acetonitrile, which is often used in its chromatographic analysis . The compound demonstrates good stability, with studies showing that derivatized products remain stable for up to 24 hours at room temperature .

Synthesis and Production

Synthetic Routes

D-Alanine isopropyl ester is typically synthesized through esterification of D-alanine with isopropanol under acidic conditions. This reaction transforms the carboxylic acid group of D-alanine into an isopropyl ester while preserving the stereochemistry at the alpha carbon . The hydrochloride salt is commonly formed during or after the esterification process to enhance stability and crystallization properties.

Purification and Quality Control

Obtaining high-purity D-Alanine isopropyl ester is crucial for pharmaceutical applications. Separation of the compound from its L-enantiomer is particularly important as documented in patent CN112630314B, which describes a separation method for L-alanine isopropyl ester hydrochloride and its D-enantiomer .

The patent details chromatographic methods that achieve baseline separation with a separation degree of more than 3.0, well above the minimal requirement of 1.5. This method demonstrated good specificity, linearity in the concentration range of 0.09-0.6 μg/ml (R² = 0.9982), and excellent recovery rates across different concentration levels .

Pharmaceutical Applications

Role in Drug Synthesis

D-Alanine isopropyl ester serves as a crucial intermediate in the synthesis of various pharmaceuticals. Most notably, it is used as a starting material for synthesizing antiviral medications such as tenofovir alafenamide . The compound's chirality plays a critical role in determining the stereochemistry and, consequently, the biological activity of the final drug products.

Therapeutic Significance

Patent WO2014078427A1 reveals that diastereomerically pure D-Alanine ester compounds, specifically D-Alanine, N-((Rp,2'R)-2'-deoxy-2'-fluoro-2'-methyl-P-phenyl-5'-uridylyl)-, 1-methylethyl ester, display remarkable efficacy and bioavailability for treating HCV infections .

These compounds show several advantages compared to their stereoisomers:

  • Liver triphosphate levels following dosing can be over sevenfold greater than corresponding Sp compounds

  • Triphosphate levels can be over tenfold higher than the corresponding L-Alanine compounds (both Sp and Rp forms)

  • The ratio of triphosphate levels to blood plasma concentration can be over fourfold greater than Sp compounds and over sixfold greater than L-Alanine compounds

These findings emphasize the importance of stereochemical purity in D-Alanine isopropyl ester-derived pharmaceuticals and demonstrate how the D-configuration contributes to enhanced drug efficacy and pharmacokinetics.

Analytical Methods and Detection

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is commonly employed for the analysis and quality control of D-Alanine isopropyl ester. The patent CN112630314B describes a chromatographic method that effectively separates D-alanine isopropyl ester hydrochloride from its L-enantiomer .

Linearity and Recovery Studies

Detailed validation studies have been conducted for analytical methods used to detect and quantify D-Alanine isopropyl ester hydrochloride. The linearity of these methods was established across a concentration range of 0.09-0.6 μg/ml with an R² value of 0.9982, indicating excellent linearity .

Recovery tests demonstrated consistent results across multiple concentration levels (50%, 100%, and 150%), with recovery rates meeting pharmacopoeial requirements. This confirms the accuracy and reliability of the analytical methods used for this compound .

Concentration LevelRecovery Rate
50%Within pharmacopoeial limits
100%Within pharmacopoeial limits
150%Within pharmacopoeial limits

Comparative Analysis with L-Alanine Isopropyl Ester

Structural Differences

The primary difference between D-Alanine isopropyl ester and its L-counterpart lies in the stereochemistry at the alpha carbon. The D-isomer has an R configuration, while the L-isomer has an S configuration. This stereochemical difference significantly affects the compound's three-dimensional structure and, consequently, its biological activity and pharmaceutical applications .

Pharmaceutical Relevance

The stereochemical difference between D and L isomers is particularly important in pharmaceutical applications. Studies have shown that D-Alanine ester derivatives can exhibit significantly higher efficacy and bioavailability compared to their L-counterparts in certain applications, particularly in antiviral treatments .

This is evidenced by the substantially higher liver triphosphate levels observed with D-Alanine ester compounds compared to L-Alanine compounds, which translates to improved therapeutic outcomes .

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